{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJPOGCAPVQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002406 | |
| Record name | {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82039-82-5 | |
| Record name | Benzofuran, 5-(hydroperoxyacetyl)-3-(p-toluoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent acylation reactions introduce the benzoyl group, and finally, the acetic acid group is attached through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Anticancer Activity
Research has indicated that compounds similar to {3-(4-methylbenzoyl)-1-benzofuran-5-yl}oxyacetic acid exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
Case Study:
A study published in Cancer Letters demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
Benzofuran derivatives have been explored for their antimicrobial activities. The presence of the benzoyl group enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.
Data Table: Antimicrobial Efficacy
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| {3-(4-methylbenzoyl)-1-benzofuran-5-yl}oxyacetic acid | C. albicans | 8 µg/mL |
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, such as protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular functions, and their dysregulation is linked to various diseases, including cancer and diabetes.
Case Study:
In vitro studies have demonstrated that {3-(4-methylbenzoyl)-1-benzofuran-5-yl}oxyacetic acid inhibits PTP activity, leading to increased phosphorylation of downstream signaling molecules, which could have therapeutic implications for diseases characterized by altered PTP activity.
Mechanism of Action
The mechanism of action of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzofuran-Acetic Acid Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzofuran core or the carboxylic acid side chain:
Key Differences and Implications
Substituent Effects on Physicochemical Properties: The 4-methylbenzoyl group in the target compound enhances lipophilicity compared to the ethylsulfanyl and fluoro groups in the analogue from . This may influence bioavailability or membrane permeability .
The target compound’s methylbenzoyl group could modulate binding affinity to enzymes or receptors, such as cyclooxygenases or kinases, but experimental validation is required . The thiazolidinone-containing analogue () introduces a heterocyclic ring, which is often associated with antimicrobial or antidiabetic activity, though its relevance to the target molecule remains speculative .
Collision Cross-Section (CCS) and Conformational Analysis :
- The target compound’s CCS values (168.3–182.2 Ų) suggest a compact structure with moderate polarity, likely due to the planar benzofuran core and flexible acetic acid side chain. Comparable data for analogues are unavailable, limiting direct conformational comparisons .
Biological Activity
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is an organic compound with potential biological activity, primarily due to its unique structural characteristics, including a benzofuran ring system. This compound's derivatives may exhibit significant pharmacological effects, making it a candidate for drug discovery and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H16O4
- CAS Number : 82039-82-5
The compound features a benzofuran moiety linked to an acetic acid group via an ether bond, which may influence its interaction with biological systems.
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The benzofuran structure allows for potential binding to active sites of proteins, influencing their activity. The acetic acid moiety may enhance solubility and bioavailability, facilitating cellular uptake.
Key Mechanisms Identified:
- Enzyme Inhibition : Compounds similar to this compound have shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that benzofuran derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cell lines such as K562. This is mediated by the generation of ROS, which disrupts mitochondrial function and activates apoptotic pathways .
Antitumor Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit notable antitumor properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in human leukemia cells through ROS generation and mitochondrial dysfunction .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In studies involving pro-inflammatory cytokines, certain benzofuran derivatives were found to inhibit the release of interleukin 6 (IL-6) in K562 cells, suggesting a potential role in managing inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that some benzofuran derivatives demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate efficacy in inhibiting bacterial growth .
Study 1: Antitumor Activity in K562 Cells
A study examined the effects of various benzofuran derivatives on K562 leukemia cells. The results indicated that specific compounds induced significant apoptosis through ROS generation. After 48 hours of exposure, one derivative increased caspase 3 and 7 activities significantly, confirming its pro-apoptotic effects .
Study 2: Anti-inflammatory Potential
In another investigation, the impact of benzofuran derivatives on cytokine production was assessed. The findings revealed that these compounds could effectively reduce IL-6 levels, highlighting their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Benzofuran | Moderate antimicrobial | Simpler structure; lacks acetic acid moiety |
| Psoralen | Antitumor | Known for DNA intercalation properties |
| Angelicin | Antiviral | Exhibits different substituents affecting activity |
This table illustrates how this compound compares with other related compounds in terms of biological activity.
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
